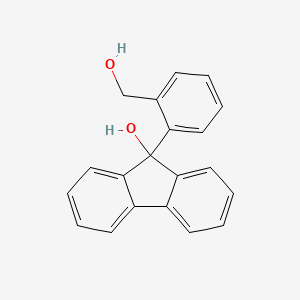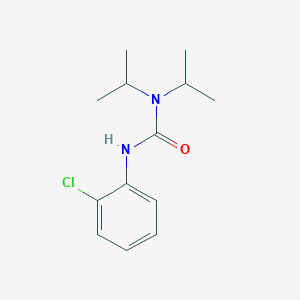
3-(2-Chlorophenyl)-1,1-diisopropylurea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-Chlorophenyl)-1,1-diisopropylurea is an organic compound that belongs to the class of urea derivatives It is characterized by the presence of a chlorophenyl group attached to a urea moiety, which is further substituted with two isopropyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Chlorophenyl)-1,1-diisopropylurea typically involves the reaction of 2-chloroaniline with diisopropylcarbodiimide. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane. The reaction proceeds through the formation of an intermediate isocyanate, which subsequently reacts with the amine to form the desired urea derivative .
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Solvent recovery and recycling are also important considerations in the industrial production process to minimize waste and reduce costs .
化学反应分析
Types of Reactions
3-(2-Chlorophenyl)-1,1-diisopropylurea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous solution or amines in organic solvents.
Major Products Formed
Oxidation: Formation of corresponding urea derivatives with oxidized side chains.
Reduction: Formation of reduced urea derivatives with hydrogenated side chains.
Substitution: Formation of substituted urea derivatives with various functional groups replacing the chlorine atom.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials
作用机制
The mechanism of action of 3-(2-Chlorophenyl)-1,1-diisopropylurea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use. For instance, in medicinal chemistry, it may inhibit certain enzymes involved in disease pathways .
相似化合物的比较
Similar Compounds
3-(3-Chlorophenyl)-1,1-diisopropylurea: Similar structure with the chlorine atom at a different position on the phenyl ring.
3-(2-Chlorophenyl)-1,1-dimethylurea: Similar structure with different alkyl groups attached to the urea moiety.
3-(2-Chlorophenyl)-1,1-diethylurea: Similar structure with ethyl groups instead of isopropyl groups.
Uniqueness
3-(2-Chlorophenyl)-1,1-diisopropylurea is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of isopropyl groups may enhance its lipophilicity and membrane permeability, making it a valuable compound for certain applications .
属性
CAS 编号 |
20668-14-8 |
|---|---|
分子式 |
C13H19ClN2O |
分子量 |
254.75 g/mol |
IUPAC 名称 |
3-(2-chlorophenyl)-1,1-di(propan-2-yl)urea |
InChI |
InChI=1S/C13H19ClN2O/c1-9(2)16(10(3)4)13(17)15-12-8-6-5-7-11(12)14/h5-10H,1-4H3,(H,15,17) |
InChI 键 |
RIIDSSDXCJINLM-UHFFFAOYSA-N |
规范 SMILES |
CC(C)N(C(C)C)C(=O)NC1=CC=CC=C1Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


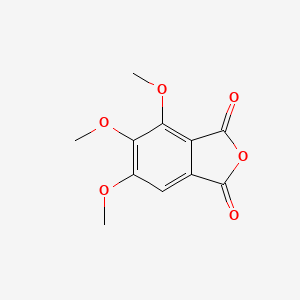

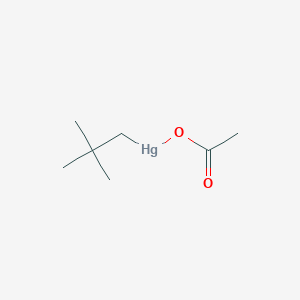


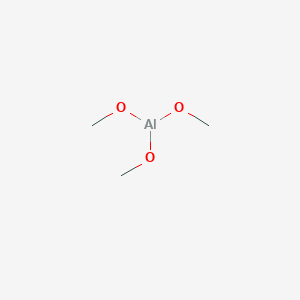


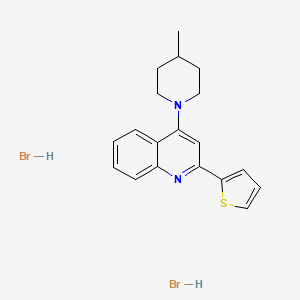
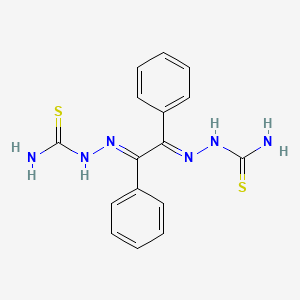
![N-{4-[(E)-(2-phenylhydrazono)methyl]phenyl}acetamide](/img/structure/B11948092.png)
